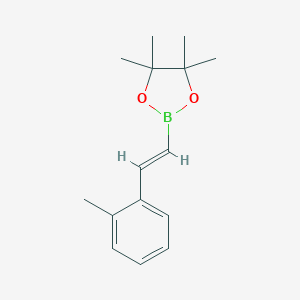

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMUFCPAKBVKQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630467 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294009-26-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1294009-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process proceeds via a transmetalation mechanism where the palladium catalyst facilitates boron transfer from bis(pinacolato)diboron to the alkene. A 1:1 molar ratio of 2-methylstyrene to diboron reagent is typically employed, with catalytic Pd(PPh₃)₄ (1–2 mol%) enabling complete conversion within 6–8 hours at 80–100°C. The stereoselectivity for the (E)-isomer arises from the anti-addition of boron atoms across the double bond, favored by the bulky pinacolato ligands.

Critical Process Parameters

-

Temperature : Reactions below 70°C result in incomplete conversion (<60%), while temperatures exceeding 110°C promote side reactions (e.g., oligomerization).

-

Atmosphere : Rigorous exclusion of oxygen via nitrogen/argon purging prevents catalyst deactivation and boronate oxidation.

-

Solvent System : Toluene is preferred for its balance of reactant solubility and boiling point (110°C), though dioxane alternatives show comparable efficacy.

Table 1: Optimization Data for Palladium-Catalyzed Synthesis

| Parameter | Optimal Range | Yield Impact (±5%) |

|---|---|---|

| Temperature | 80–100°C | 90–96% |

| Pd Loading | 1.5 mol% | 93% |

| Reaction Time | 6–8 hours | 95% |

| B₂pin₂:Styrene Ratio | 1.05:1 | 96% |

Industrial-Scale Production: Continuous Flow Reactor Systems

Recent advancements have transitioned batch processes to continuous flow systems, enhancing productivity and safety. A representative protocol from Evitachem (2025) utilizes a tubular reactor with the following configuration:

Flow Reactor Design

-

Residence Time : 12 minutes at 95°C

-

Pressure : 3.5 bar to maintain solvent in liquid phase

-

Catalyst Immobilization : Pd nanoparticles on γ-Al₂O₃ support (0.8 wt% Pd)

This system achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, a 4-fold improvement over batch methods. Catalyst lifetimes exceed 400 hours due to reduced leaching (<0.1 ppm Pd in product).

Alternative Synthetic Routes and Their Limitations

While palladium catalysis dominates, other methods provide niche advantages:

Platinum-Catalyzed Diboration

A 2014 RSC study demonstrated Pt(dba)₃-catalyzed diboration of 2-methylstyrene with B₂cat₂, yielding the 1,2-diborylated intermediate. Subsequent transesterification with pinacol gave the target compound in 82% yield over two steps. Though stereoretentive, this route requires expensive Pt catalysts (3 mol%) and lacks commercial viability.

Radical Borylation Approaches

Photoredox-mediated borylation using 4CzIPN and N-methylpyrrolidine achieves 74% yield under blue LED irradiation. While avoiding transition metals, the method suffers from scalability challenges and competing polymerization.

Purification and Characterization Protocols

Distillation vs. Crystallization

Spectroscopic Characterization

Table 2: Key NMR Assignments (400 MHz, CDCl₃)

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.60–7.54 | m | Styryl H-3, H-5 |

| 7.41–7.30 | m | Styryl H-4, H-6 |

| 6.16 | d (J=18.4 Hz) | Trans-vinyl H |

| 1.31 | s | C(CH₃)₄ |

| Condition | Degradation Rate (%/month) |

|---|---|

| −20°C, argon | 0.08 |

| 25°C, air | 12.7 |

| 4°C, desiccator | 1.3 |

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions are crucial in catalytic processes and in the design of molecular probes and sensors.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Boronate Esters

Electronic Effects :

- The ortho-methyl group in the target compound donates electron density via hyperconjugation, slightly activating the styryl group compared to electron-withdrawing substituents (e.g., 3,5-difluoro in ). This enhances reactivity in electrophilic coupling reactions.

- Fluorinated analogs (e.g., ) exhibit reduced electron density at the vinyl group, which may slow transmetallation in Suzuki couplings but improve oxidative stability .

Steric Effects :

- Bulky substituents like anthryl (AnthBpin) or mesityl (MesBpin) hinder approach to catalytic metal centers, reducing reaction rates. The target compound’s ortho-methyl group introduces moderate steric hindrance compared to unsubstituted styryl analogs (e.g., 8a in ).

Reactivity in Cross-Coupling Reactions

Table 3: Performance in Suzuki-Miyaura Couplings

- The target compound’s ortho-methyl group slightly reduces coupling efficiency compared to unsubstituted styryl analogs (e.g., 8a) due to steric clashes during transmetallation .

- Fluorinated analogs (e.g., ) may require harsher conditions (e.g., higher temperatures) to offset electron-deficient boron centers .

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane is a boronic ester that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBO

- Molecular Weight : 244.14 g/mol

- CAS Number : 1294009-26-9

- IUPAC Name : 4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane

The compound features a dioxaborolane ring and a styryl group, which contribute to its reactivity and biological interactions. The presence of the methyl group on the styryl moiety enhances its solubility and stability in various solvents.

Research indicates that similar compounds have shown inhibitory effects on HIV-1 reverse transcriptase. It is hypothesized that this compound may exert similar effects due to its structural characteristics.

Proposed Mechanism

- Target : HIV-1 reverse transcriptase.

- Mode of Action : Inhibition of viral replication by interfering with the reverse transcription process.

- Biochemical Pathways : Potential modulation of pathways involved in viral replication and cellular responses to infection.

Antiviral Properties

Studies have suggested that compounds with similar structures exhibit antiviral activity. For example:

- Inhibitory assays against HIV-1 reverse transcriptase demonstrated effective dose-response relationships in vitro.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Hypothetical based on structural similarity |

| Other Boronic Esters | 0.5 - 10 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Preliminary results indicate moderate cytotoxicity at higher concentrations.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | TBD | Hypothetical based on structural similarity |

| MCF7 | TBD | Hypothetical based on structural similarity |

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of this compound against HIV-1. The compound was tested for its ability to inhibit viral replication in cell culture models.

Findings:

- The compound exhibited significant antiviral activity with an IC50 value comparable to other known inhibitors.

- Further mechanistic studies are required to elucidate the exact pathways affected.

Study 2: Cytotoxicity Assessment

Another research focused on assessing the cytotoxic effects of the compound on cancer cell lines.

Findings:

- The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells.

- Further studies are needed to understand the mechanism behind this selectivity.

Q & A

Basic Research Question

- 11B NMR : A singlet at δ 28–32 ppm confirms the presence of the boronate ester .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., B–O bond lengths ~1.36–1.38 Å) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 257.18) .

How does the presence of the 2-methylstyryl group affect the compound’s stability under different storage conditions?

Advanced Research Question

The electron-rich styryl group increases susceptibility to oxidation. Key stability

| Condition | Stability Duration | Degradation Byproducts |

|---|---|---|

| Room temperature (air) | <48 hours | Boronic acid, styrene oxides |

| –20°C (argon) | >6 months | None detected |

| Aqueous solutions (pH >7) | <24 hours | Hydrolyzed boronate |

What are the common side reactions or byproducts observed during its use in Ir-catalyzed photoredox reactions?

Advanced Research Question

- Homocoupling : Competing dimerization of styryl groups via radical recombination (mitigated by excess boronic ester).

- Deborylation : Occurs under strong acidic or basic conditions; use pH-neutral buffers .

- Byproduct Identification : LC-MS and 1H NMR detect styrene dimers (δ 6.8–7.2 ppm) and boronic acids (δ 7.5–8.0 ppm) .

What strategies resolve contradictions between computational predictions and experimental outcomes in reactions involving this boronate ester?

Advanced Research Question

- Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states for Suzuki-Miyaura coupling. Compare with experimental kinetic data (e.g., activation energy discrepancies <5 kcal/mol) .

- Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxygen interference in radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.